(3-Aminophenyl)(pyrrolidin-1-yl)methanone

Description

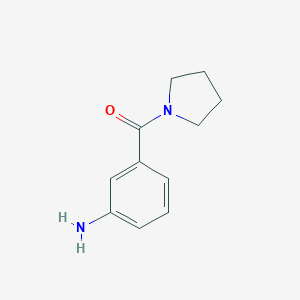

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAPTTYZYHVSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586461 | |

| Record name | (3-Aminophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160647-74-5 | |

| Record name | (3-Aminophenyl)-1-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160647-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyrrolidin-1-ylcarbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Bioisosteric Replacement of the Aniline Moiety

The aniline (B41778) group is a common feature in many bioactive compounds but can be associated with metabolic instability or toxicity due to the formation of reactive metabolites. cresset-group.comacs.org Replacing the aniline motif is a key strategy to mitigate these liabilities while preserving or enhancing biological activity. cresset-group.combiopartner.co.uk

Addressing Metabolic Liability: A primary reason for replacing anilines is their susceptibility to metabolic enzymes, which can lead to rapid clearance or the generation of toxic byproducts. biopartner.co.uk Bioisosteric replacement aims to find groups that mimic the electronic and steric properties of the aniline but are more resistant to metabolic conversion. acs.org

Improving Physicochemical Properties: Strategic substitution can fine-tune properties like solubility, bioavailability, and receptor selectivity. cresset-group.com

Saturated Isosteres: A modern approach involves replacing the flat aromatic aniline with three-dimensional saturated carbocycles or heterocycles. acs.orgnih.gov This increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and more favorable pharmacological profiles. acs.org Examples of such isosteres include bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO). acs.org

Scaffold Hopping and Core Structure Modification

Scaffold hopping is a powerful technique to discover structurally novel compounds by modifying the central core while retaining the essential spatial arrangement of key functional groups. uniroma1.itnih.gov This can lead to new chemical entities with improved properties or novel patent positions. uniroma1.itnih.gov

Pyrrolidine (B122466) Ring Analogs: The pyrrolidine ring can be replaced with other cyclic systems to explore different conformational restrictions and vector orientations of the amide carbonyl. Potential replacements include piperidine (B6355638), morpholine (B109124), or various azole rings (e.g., imidazole, triazole). drughunter.comsigmaaldrich.com These changes can impact binding affinity, selectivity, and pharmacokinetic parameters. dundee.ac.uk

Amide Bond Bioisosteres

The amide bond is a crucial functional group, acting as a hydrogen bond donor and acceptor. nih.gov However, it can be susceptible to hydrolysis by proteases. Replacing the amide with a stable bioisostere can enhance metabolic stability. drughunter.comnih.gov

Heterocyclic Mimics: Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or oxazoles are common amide bond replacements. drughunter.comnih.gov They can mimic the hydrogen bonding properties and geometry of the amide bond while being resistant to hydrolysis. drughunter.com The 1,2,3-triazole, in particular, has been successfully used to create potent and soluble analogs in various drug discovery programs. nih.gov

Trifluoroethylamine Group: The trifluoroethylamine group is another emerging bioisostere for amides. The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and reduces the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH. drughunter.com

The following table outlines conceptual strategies for designing functional analogs of (3-Aminophenyl)(pyrrolidin-1-yl)methanone.

| Molecular Component | Design Strategy | Specific Modification Example | Rationale & Expected Impact |

| Aniline (B41778) Moiety | Bioisosteric Replacement | Replace 3-aminophenyl with an amino-bicyclo[1.1.1]pentane. acs.org | Mitigate potential aniline-related toxicity; increase Fsp³ character to improve solubility and metabolic stability. acs.orgnih.gov |

| Aniline Moiety | Isomeric Repositioning | Move the amino group from the meta (3) to the para (4) or ortho (2) position. | Alter the vector and distance of the key amino interaction point to probe the target's binding pocket for improved affinity or selectivity. |

| Amide Linker | Amide Bioisostere | Replace the amide with a 1,2,3-triazole ring. nih.gov | Enhance metabolic stability against protease cleavage; improve solubility and pharmacokinetic profile. drughunter.comnih.gov |

| Pyrrolidine (B122466) Ring | Scaffold Hopping | Replace the pyrrolidine ring with a piperidine (B6355638) or morpholine (B109124) ring. uniroma1.itsigmaaldrich.com | Alter ring pucker and conformational flexibility; introduce a hydrogen bond acceptor (morpholine oxygen) to explore new binding interactions. |

| Pyrrolidine Ring | Substitution | Add substituents (e.g., methyl, fluoro) to the pyrrolidine ring. | Introduce steric bulk or electronic changes to fine-tune binding affinity and selectivity; block potential sites of metabolism. nih.gov |

| Aromatic Core | Scaffold Hopping | Replace the central phenyl ring with a pyridine (B92270) ring. nih.govnih.gov | Introduce a nitrogen atom to act as a hydrogen bond acceptor; modify electronic properties and solubility. nih.gov |

These conceptual frameworks provide a rational basis for the iterative process of lead optimization. By combining these strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel functional analogs with tailored properties for advanced research and potential therapeutic use. uniroma1.it

Reactivity and Reaction Mechanism Investigations

Reactivity of the Aryl Amine Moiety

The amino group attached to the phenyl ring is a key site of reactivity, influencing the molecule's interactions and potential transformations.

The primary amino group (-NH2) on the phenyl ring imparts nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, making it susceptible to a variety of chemical reactions. This reactivity is a common feature of aromatic amines. The presence of the electron-withdrawing carbonyl group in the meta position can modulate this nucleophilicity.

In a related compound, (3-aminophenyl)(piperidin-1-yl)methanone, the amino group's ability to engage in hydrogen bonding suggests its availability for nucleophilic reactions. cymitquimica.com The resonance of the nitrogen lone pair with the aromatic ring, as seen in other aminopyridines, can also influence its reactivity. nih.gov This delocalization can either enhance or decrease nucleophilicity depending on the specific reaction conditions and the nature of the electrophile.

The amino group is a potent hydrogen bond donor, a property that significantly influences the compound's solid-state structure and its interactions in solution. chem960.com The two hydrogen atoms of the amino group can form hydrogen bonds with electronegative atoms such as oxygen and nitrogen.

In crystallographic studies of similar structures, intermolecular N-H···N and N-H···O hydrogen bonds are frequently observed, leading to the formation of extended supramolecular networks that stabilize the crystal lattice. nih.govresearchgate.net For instance, in a structurally related aminopyridine derivative, intermolecular N-H···N hydrogen bonds link molecules into chains. nih.gov The capacity for hydrogen bonding is a critical factor in molecular recognition and the binding of the molecule to biological targets. The topological polar surface area, a descriptor related to hydrogen bonding capacity, for (3-Aminophenyl)(pyrrolidin-1-yl)methanone is calculated to be 46.3 Ų. chem960.com

| Computed Property | Value |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 46.3 Ų |

| Table 1: Computed Hydrogen Bonding Properties of this compound. chem960.com |

Reactivity of the Pyrrolidinyl-Methanone System

The pyrrolidinyl-methanone portion of the molecule consists of a five-membered pyrrolidine (B122466) ring attached to a carbonyl group. The carbonyl group itself is a site of potential nucleophilic attack. The nature of the pyrrolidine ring, being a saturated heterocycle, influences the steric and electronic environment of the amide bond.

The reactivity of this system is analogous to that of other N-acylpyrrolidines. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, potentially leading to the cleavage of the amide bond under certain conditions. The pyrrolidine ring itself is generally stable but can undergo reactions such as N-alkylation or oxidation under specific synthetic protocols.

Amide Bond Stability and Cleavage Mechanisms

N-substituted amides, such as the one present in the title compound, can undergo reductive cleavage, although this typically requires strong reducing agents. Reagents like lithium aluminum hydride (LiAlH4) are commonly used to reduce amides to their corresponding amines. In the case of this compound, reductive cleavage would likely result in the formation of 3-aminobenzylamine (B1275103) and pyrrolidine. The specific conditions required for this transformation would depend on the substrate and the chosen reducing agent.

Exploration of Specific Reaction Pathways of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the primary aromatic amine, the tertiary amide, and the pyrrolidine ring. These features allow for a diverse range of chemical transformations, making it a potentially versatile building block in organic synthesis. This section explores several key reaction pathways, including carbonylation, nucleophilic aromatic substitution, and remote C-H activation, drawing upon established principles and analogous transformations to predict its chemical behavior.

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are a powerful tool for the synthesis of various carbonyl-containing compounds such as amides, esters, and ketones. In the context of this compound, the primary amino group is the most likely site for participation in such reactions, particularly in palladium-catalyzed aminocarbonylation processes.

Palladium-catalyzed aminocarbonylation of aryl halides is a well-established method for the formation of amides. researchgate.net In a hypothetical reaction, this compound could serve as the amine nucleophile, reacting with an aryl halide in the presence of a palladium catalyst and a carbon monoxide source. This would lead to the formation of a new amide bond, effectively acylating the primary amino group. The general scheme for such a transformation is depicted below:

Scheme 1: Hypothetical Palladium-Catalyzed Aminocarbonylation

Where Ar-X represents an aryl halide.

The success and efficiency of such a reaction would depend on several factors, including the choice of palladium catalyst, ligands, base, and solvent. mdpi.comnih.gov Modern advancements in this field have introduced various sophisticated catalyst systems, including those based on palladium complexes with specific phosphine (B1218219) ligands, which exhibit high activity and broad substrate scope. organic-chemistry.org Furthermore, alternative carbon monoxide sources, such as molybdenum hexacarbonyl or in situ generation from formic acid, can be employed to avoid the use of gaseous CO. organic-chemistry.org

A potential competing reaction could be the double carbonylation, leading to the formation of α-ketoamides. However, the reaction conditions can often be tuned to favor the formation of the desired mono-amide product. mdpi.com The electronic properties of the aryl halide would also play a significant role in the reaction outcome.

Table 1: Potential Reactants and Conditions for Palladium-Catalyzed Aminocarbonylation

| Aryl Halide (Ar-X) | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product |

| Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | N-(3-(pyrrolidine-1-carbonyl)phenyl)benzamide |

| 4-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | Toluene | N-(3-(pyrrolidine-1-carbonyl)phenyl)-4-methylbenzamide |

| 2-Chloropyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-(3-(pyrrolidine-1-carbonyl)phenyl)picolinamide |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The primary amino group of this compound can act as a potent nucleophile in SNAr reactions. When reacted with an activated aryl halide (i.e., an aryl halide with strongly electron-withdrawing groups, such as nitro groups, ortho and/or para to the leaving group), a new C-N bond can be formed. masterorganicchemistry.compressbooks.pub

Scheme 2: Hypothetical SNAr Reaction

Where (NO₂)₂-Ar-X represents a dinitro-substituted aryl halide.

The rate and success of SNAr reactions are highly dependent on the nature of the leaving group (F > Cl > Br > I) and the number and position of the electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, or to neutralize the acid generated during the reaction.

While direct experimental evidence for the participation of this compound in SNAr reactions is not documented, the high nucleophilicity of the aniline (B41778) moiety suggests that it would readily react with suitable electrophilic aromatic substrates. libretexts.org The pyrrolidinylmethanone substituent at the meta position would have a modest electronic influence on the reactivity of the amino group in this context.

Table 2: Potential Substrates and Conditions for SNAr Reactions

| Activated Aryl Halide | Leaving Group | Base (Example) | Solvent (Example) | Potential Product |

| 1-Fluoro-2,4-dinitrobenzene | F | K₂CO₃ | DMSO | N-(2,4-dinitrophenyl)-3-(pyrrolidine-1-carbonyl)aniline |

| 1-Chloro-4-nitrobenzene | Cl | NaH | DMF | N-(4-nitrophenyl)-3-(pyrrolidine-1-carbonyl)aniline |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Cl | Et₃N | Acetonitrile | N-(4-(trifluoromethyl)-2,6-dinitrophenyl)-3-(pyrrolidine-1-carbonyl)aniline |

Functionalization through Remote C-H Activation

The field of C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex molecules. bohrium.com In the case of this compound, the amide functionality has the potential to act as a directing group, facilitating the selective functionalization of C-H bonds on the phenyl ring.

Directing group-assisted C-H activation typically involves the coordination of a transition metal catalyst to a heteroatom-containing functional group, which then positions the metal in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. rsc.orgrsc.org The amide group is a well-established directing group for ortho-C-H functionalization. nih.gov

Scheme 3: Hypothetical Remote C-H Activation

Computational Chemistry and Theoretical Characterization

Molecular Structure and Geometry Optimization

The three-dimensional arrangement of atoms and the rotational flexibility of a molecule are fundamental to its chemical and physical properties. Computational methods are employed to determine the most stable atomic arrangement (ground state geometry) and to explore the energy associated with different spatial orientations (conformations).

Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy geometry of a molecule. By approximating the electron density of the system, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For a molecule like (3-Aminophenyl)(pyrrolidin-1-yl)methanone, a common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The optimized geometry reveals key structural features. The aminophenyl group is largely planar, while the pyrrolidine (B122466) ring adopts a non-planar "envelope" or "twisted" conformation to minimize steric strain. The amide linkage between these two moieties introduces a degree of rotational restriction. The table below presents hypothetical, yet plausible, optimized geometric parameters for the compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.24 Å |

| C-N (amide) | 1.36 Å | |

| C-N (amine) | 1.39 Å | |

| Bond Angle | O=C-N (amide) | 121.5° |

| C-N-C (pyrrolidine) | 112.0° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(carbonyl)-N | ~30-40° |

These values are illustrative and based on typical results from DFT calculations on similar organic molecules.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This "energy landscape" reveals the most stable conformers (energy minima) and the energy barriers required to transition between them (transition states). Such analysis would likely indicate that the lowest energy conformation involves a non-planar arrangement between the phenyl ring and the amide group to alleviate steric hindrance, while still allowing for some degree of electronic conjugation.

Electronic Structure Analysis

The distribution of electrons within a molecule governs its reactivity, polarity, and spectroscopic properties. Analyzing the electronic structure provides a deeper understanding of where chemical reactions are most likely to occur.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly the amino group and the aromatic system. The LUMO is anticipated to be centered on the carbonyl group and the phenyl ring, which can accept electron density.

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -5.8 eV | Aminophenyl Ring |

| LUMO | -1.2 eV | Carbonyl Group, Phenyl Ring |

| HOMO-LUMO Gap | 4.6 eV | - |

These energy values are representative and typical for similar aromatic amides.

The distribution of electron density across a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show the most negative potential around the oxygen atom of the carbonyl group, due to its high electronegativity. The area around the amino group's nitrogen would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the protons on the aromatic ring would show positive electrostatic potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Spectroscopic Property Prediction

Computational methods can predict various types of spectra, which can then be compared with experimental results to confirm the structure of a compound. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly common.

By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This would predict characteristic peaks for the N-H stretching of the amine, the C=O stretching of the amide, and the C-N stretching vibrations, among others. Similarly, theoretical NMR chemical shifts can be calculated for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predicted shifts are based on the calculated electron density around each nucleus, providing a theoretical fingerprint of the molecule's magnetic environments. These predictions are instrumental in interpreting experimental spectra and confirming the synthesis of the target compound.

Computational Prediction of NMR Parameters

The general approach involves optimizing the molecular geometry of the compound using a selected level of theory, such as B3LYP or M06-2X with basis sets like TZVP or 6-311+G(d,p). nih.govnih.gov Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Studies on related heterocyclic compounds have shown that the choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. nih.govnih.gov For instance, research on a pyrazole (B372694) derivative highlighted that the B97D and TPSSTPSS functionals provided high accuracy, while the M06-2X functional was less accurate. nih.gov Furthermore, the prediction of ¹H-NMR chemical shifts has been found to be more sensitive to the optimized geometry than that of ¹³C-NMR chemical shifts. nih.gov Such computational studies provide a framework for how the NMR spectrum of this compound could be theoretically determined and analyzed.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, using methods like DFT, is a valuable technique for predicting and interpreting the infrared (IR) and Raman spectra of molecules. This analysis provides insights into the vibrational modes of the molecule, which are dependent on its structure and bonding.

For similar heterocyclic compounds, such as 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) and hydrazone-pyridine derivatives, computational studies have been successfully used to simulate their vibrational spectra. nih.gov These calculations are typically performed using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p). researchgate.net The calculated harmonic vibrational wavenumbers are often scaled to better match experimental frequencies. researchgate.net

A key piece of information derived from these analyses is the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each vibrational mode. nih.gov For example, a red-shift in a calculated N-H stretching frequency compared to the experimental value can indicate a weakening of the N-H bond, potentially due to intermolecular interactions like hydrogen bonding. nih.gov Although a specific theoretical vibrational analysis for this compound has not been reported, the established methodologies could be applied to predict its IR and Raman spectra and to understand its vibrational properties.

Molecular Docking and Ligand-Protein Interactions (in vitro mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.

Identification of Binding Sites and Modes

While there are no specific molecular docking studies reported for this compound in the reviewed literature, studies on other pyrrolidine derivatives have demonstrated the utility of this approach. For instance, virtual screening and docking of pyrrolidine derivatives against α-mannosidase have been used to identify their binding features within the enzyme's active site. nih.gov Similarly, docking studies have been employed to understand the interaction of spiro[pyrrolidin-3,2-oxindoles] with the MDM2 protein, a key regulator of the p53 tumor suppressor. scispace.com

The general process involves defining a binding site on the target protein and then computationally sampling a large number of possible conformations and orientations of the ligand within that site. The different poses are then scored based on a scoring function that estimates the binding affinity. The highest-scoring poses are considered the most likely binding modes.

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonds, hydrophobic contacts)

The analysis of the docked poses reveals key intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's affinity and specificity for the target. Common interactions include hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov

In studies of pyrrolidine derivatives as α-mannosidase inhibitors, molecular docking revealed that the flexibility of the pyrrolidine ring allows aromatic substituents to orient into a hydrophobic cavity, forming π-π stacking interactions with phenylalanine and tryptophan residues. nih.gov For spirooxindole-pyrrolidine compounds targeting the MDM2-p53 interaction, docking studies have helped to identify the amino acids that govern the activity of these inhibitors. researchgate.net Such analyses provide a detailed picture of the molecular basis of ligand recognition and can guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies (in vitro focus)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation of Molecular Descriptors with In Vitro Biological Activity

QSAR models are built by correlating molecular descriptors with the in vitro biological activity of a set of compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Studies on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have successfully used QSAR to model their antiarrhythmic activity. nih.govnih.gov In these studies, the observed antiarrhythmic activity, expressed as -log ED₅₀, was correlated with molecular descriptors obtained from quantum chemical calculations. nih.gov The resulting QSAR model was able to explain up to 91% of the variance in the biological data. nih.govnih.gov Statistical analysis of the model indicated that the antiarrhythmic activity of these compounds is primarily dependent on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. nih.govnih.gov

Similarly, QSAR studies on pyrrolidine derivatives as α-mannosidase inhibitors have suggested that the presence of polar properties on the van der Waals surface and the presence of aromatic rings are important for their inhibitory activity. nih.gov These models are typically validated using various statistical methods, including leave-one-out (LOO) cross-validation, to ensure their predictive power. nih.govnih.gov A high Q² value from cross-validation (typically > 0.5) is indicative of a robust and predictive QSAR model. nih.gov

Predictive Modeling for Analog Design

Predictive modeling is a cornerstone of modern medicinal chemistry and materials science, allowing for the in silico design and evaluation of analogs before their physical synthesis. For this compound, this involves systematically modifying its structure and calculating the resulting changes in properties. Key molecular descriptors, such as lipophilicity (XLogP3), polar surface area (PSA), hydrogen bond capabilities, and molecular complexity, are crucial in this process. chem960.com These parameters are known to influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Analog design for this compound could involve several strategies:

Modification of the Pyrrolidine Ring: Replacing the pyrrolidine ring with other cyclic amines, such as piperidine (B6355638) cymitquimica.com or morpholine (B109124) researchgate.net, can significantly alter the compound's spatial arrangement, basicity, and solubility. For instance, the introduction of a piperidine ring increases the molecular weight and may alter the compound's conformational flexibility. cymitquimica.com

Substitution on the Phenyl Ring: Introducing various substituents at different positions on the aminophenyl ring can modulate electronic properties, reactivity, and potential biological interactions.

Alteration of the Amine Position: Moving the amino group from the meta-position (position 3) to the ortho- or para-positions would create isomers like (4-Aminophenyl)(pyrrolidin-1-yl)methanone, likely leading to substantial changes in dipole moment and hydrogen bonding patterns. chem960.com

The table below illustrates how key computed properties can differ between this compound and a potential analog, (3-aminophenyl)(piperidin-1-yl)methanone.

Table 1: Comparison of Computed Properties for Analog Design

| Property | This compound | (3-aminophenyl)(piperidin-1-yl)methanone |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O | C₁₂H₁₆N₂O cymitquimica.com |

| Exact Mass | 190.1106 g/mol chem960.com | 204.1263 g/mol |

| XLogP3 | 1.2 chem960.com | 1.7 |

| Hydrogen Bond Donor Count | 1 chem960.com | 1 cymitquimica.com |

| Hydrogen Bond Acceptor Count | 3 chem960.com | 2 |

| Topological Polar Surface Area | 46.3 Ų chem960.com | 41.5 Ų |

| Rotatable Bond Count | 2 chem960.com | 2 cymitquimica.com |

| Complexity | 211 chem960.com | 229 |

Data for the analog are based on computational predictions for CAS 77201-13-9.

By analyzing these predicted changes, researchers can prioritize the synthesis of analogs that possess a more desirable combination of properties for a specific application.

Reaction Mechanism Studies through Computational Approaches

While specific computational studies detailing the synthesis mechanism of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms, including the formation of related heterocyclic compounds like pyrrolidines and their derivatives. researchgate.net

For the synthesis of this compound, which is an amide, a likely synthetic route involves the reaction of a derivative of 3-aminobenzoic acid with pyrrolidine. A common laboratory and industrial method is the coupling of a carboxylic acid (or its more reactive acyl chloride or ester derivative) with an amine.

A computational study of this reaction would typically involve:

Mapping the Potential Energy Surface: Researchers would calculate the energy of the system at various points along the reaction coordinate. This involves identifying the structures of reactants, intermediates, transition states, and products.

Calculating Activation Energies: The energy barrier, or activation energy, for each step in the mechanism is determined. For example, in the synthesis of pyrrolidinedione derivatives, the energy barrier for the addition of deprotonated nitromethane (B149229) to coumarin (B35378) was calculated to be 21.7 kJ mol⁻¹. rsc.org Similarly, high energy barriers for proton transfer steps can also be identified, such as the 197.8 kJ mol⁻¹ barrier found in the same study. rsc.org

Investigating Reaction Pathways: DFT calculations can help distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions that form heterocyclic rings. researchgate.net For instance, studies on the formation of 3-nitro-2-isoxazolines via [3+2] cycloaddition used computational methods to predict that the reactions proceed with full regioselectivity. mdpi.com

Analyzing Solvent and Catalyst Effects: The influence of solvents or catalysts on the reaction mechanism and energy barriers can be modeled. The presence of a water molecule, for example, was found to lower the energy barrier for a key oxygen migration step in a Nef-type rearrangement. rsc.org

These computational approaches provide invaluable insights into reaction kinetics and thermodynamics, helping to optimize reaction conditions, improve yields, and predict the formation of byproducts. By applying these methods to the amidation reaction between a 3-aminobenzoyl derivative and pyrrolidine, a detailed, step-by-step understanding of the formation of this compound could be achieved.

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 160647-74-5 chem960.com |

| (3-aminophenyl)(piperidin-1-yl)methanone | 77201-13-9 cymitquimica.com |

| (4-Aminophenyl)(pyrrolidin-1-yl)methanone | 56302-41-1 chem960.com |

| (3-Aminophenyl)(morpholino)methanone | Not explicitly found |

| 3-aminobenzoic acid | 99-05-8 |

| Pyrrolidine | 123-75-1 |

| Coumarin | 91-64-5 |

Structure Activity Relationship Sar Studies of 3 Aminophenyl Pyrrolidin 1 Yl Methanone Analogs in Vitro Focus

Systematic Modification Strategies and Their In Vitro Activity Impact

Substituent Effects on the Phenyl Ring

The phenyl ring of (3-Aminophenyl)(pyrrolidin-1-yl)methanone is a critical component for molecular recognition. Modifications to this ring, including the position of the amino group and the introduction of other substituents, can provide valuable insights into the SAR of this class of compounds.

The position of the amino group on the phenyl ring—ortho, meta, or para—can profoundly influence the molecule's electronic distribution and its ability to form key interactions with a biological target. While specific comparative in vitro data for the positional isomers of this compound is not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that each isomer would present a unique vector for its amino group, potentially leading to different binding orientations and affinities. For instance, in other classes of compounds, meta-substituted derivatives have demonstrated improved biological activity.

Table 1: Hypothetical In Vitro Activity of Aminophenyl)(pyrrolidin-1-yl)methanone Isomers

| Compound | Amino Group Position | Expected Impact on In Vitro Activity |

| (2-Aminophenyl)(pyrrolidin-1-yl)methanone | Ortho | Potential for intramolecular hydrogen bonding, which may affect conformation and binding. Steric hindrance could also play a role. |

| This compound | Meta | The amino group is positioned to act as a hydrogen bond donor or acceptor at a different angle compared to the ortho and para isomers. |

| (4-Aminophenyl)(pyrrolidin-1-yl)methanone | Para | The amino group is positioned directly opposite the pyrrolidinyl-methanone moiety, which could influence interactions with a binding pocket. |

Note: This table is illustrative and based on general SAR principles, as direct comparative data for this specific compound series is limited.

The introduction of additional substituents onto the phenyl ring can modulate the compound's lipophilicity, electronic nature, and steric profile. The electronic effects of substituents are typically categorized as electron-donating or electron-withdrawing. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing certain interactions, while electron-withdrawing groups decrease it. The steric bulk of a substituent can also dictate how the molecule fits into a binding site. Studies on other molecular scaffolds have shown that the position and nature of substituents on a phenyl ring can significantly impact reactivity and biological activity. nih.gov

Role of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the synthetic accessibility of its derivatives. nih.gov Its conformation and the possibility of introducing substituents allow for fine-tuning of a compound's properties.

The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional character that can be advantageous for fitting into specific binding pockets. nih.gov The ring exists in various envelope and twisted conformations, and the preferred conformation can be influenced by substituents on the ring. This conformational flexibility allows the molecule to adapt to the topology of a binding site. The steric bulk of the pyrrolidine ring itself is a key determinant of its fit within a receptor.

Altering the size of the saturated heterocyclic ring can significantly impact biological activity. For example, comparing a four-membered azetidine (B1206935) ring, a five-membered pyrrolidine ring, and a six-membered piperidine (B6355638) ring can reveal the optimal ring size for a particular biological target. A larger ring like piperidine may introduce unfavorable steric clashes, while a smaller ring like azetidine might not provide the optimal geometry for binding.

Importance of the Amide Linkage

The amide linkage in this compound and its analogs is a crucial structural motif that plays a significant role in their biological activity. This bond, connecting the 3-aminophenyl ring to the pyrrolidine moiety, is not merely a linker but an active participant in the interaction with target enzymes. Its importance can be understood from several perspectives:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capability allows for the formation of critical hydrogen bonds with amino acid residues in the active site of target enzymes, thereby contributing to the binding affinity and stability of the enzyme-inhibitor complex.

Metabolic Stability: While amides are susceptible to hydrolysis by amidases, their stability can be modulated by the surrounding chemical environment. Steric hindrance around the amide bond, for instance, can protect it from enzymatic degradation, thereby improving the pharmacokinetic profile of the compound.

SAR studies on related scaffolds have often highlighted the critical nature of the amide functionality. For instance, in the development of inhibitors for various enzyme classes, the replacement or modification of the amide linkage often leads to a significant loss of activity, underscoring its essential role in molecular recognition and binding.

In Vitro Biological Activity Profiling of Analogs

The biological activity of this compound analogs has been investigated against a range of enzyme targets in vitro. These studies are essential for determining the potency and selectivity of these compounds and for guiding further optimization efforts.

Enzyme Inhibition Assays

Analogs of this compound have been explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are implicated in numerous diseases, including malaria and cancer.

Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK3) and Polo-like Kinase 6 (PfPK6): Dual inhibitors of PfGSK3 and PfPK6 are of interest for the development of novel antimalarial drugs. While direct data on this compound analogs is limited, studies on structurally related 2,4,5-trisubstituted pyrimidines have provided insights. For instance, compounds with a 4-(pyrrolidinyl)piperidine side chain attached via an amide linkage have been investigated. acs.org Modification of the pyrrolidine ring, such as ring-opening, was found to significantly decrease activity against PfGSK3 while retaining some activity against PfPK6. acs.org This suggests that the intact pyrrolidine ring is important for PfGSK3 inhibition.

| Compound/Analog | Target Enzyme | IC50 (nM) | Source |

| IKK16 Analog (23d) | PfGSK3 | 172 | acs.org |

| PfPK6 | 11 | acs.org | |

| IKK16 Analog (23e) | PfGSK3 | 97 | acs.org |

| PfPK6 | 8 | acs.org |

Polo-like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication and a target in cancer therapy. Although specific data for this compound analogs are not readily available, research on pyrimidin-2-amine derivatives has shown that the aminopyrimidine core can be a scaffold for potent PLK4 inhibitors. researchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer. Fused pyrimidine (B1678525) systems are commonly studied as EGFR inhibitors. nih.gov The inclusion of a pyrrolidine moiety has been shown to confer activity against mutant forms of EGFR. nih.gov

Phosphatidylinositol 3-Kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer. Analogs with an (S)-3-aminopyrrolidine scaffold have been identified as dual inhibitors of Abl and PI3K kinases. nih.gov

Rho-associated Kinase (ROCK): ROCK inhibitors have therapeutic potential in various cardiovascular diseases. While direct evidence is scarce, the general scaffold of aminophenyl amides has been explored in the context of kinase inhibition.

The inhibitory potential of this compound analogs has also been assessed against several hydrolases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are targets in the management of Alzheimer's disease. Studies on 1-benzylpyrrolidine-3-amine based compounds have identified potent BuChE inhibitors. nih.gov For example, compounds 24b and 25b from this class showed significant BuChE inhibition with IC50 values of 2.39 µM and 1.94 µM, respectively. nih.gov

| Compound/Analog | Target Enzyme | IC50 (µM) | Source |

| 24b | BuChE | 2.39 | nih.gov |

| 25b | BuChE | 1.94 | nih.gov |

Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of signaling lipids and is a target for anti-inflammatory and antihypertensive drugs. While specific data for the title compound are limited, amide and urea-based compounds are common scaffolds for sEH inhibitors. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for the degradation of endocannabinoids. Pyrrolidine amide derivatives have been investigated as N-acylethanolamine acid amidase (NAAA) inhibitors, which share structural similarities with FAAH inhibitors. acs.org In these studies, it was found that conformationally flexible linkers in pyrrolidine amide derivatives increased inhibitory potency but reduced selectivity over FAAH. acs.org

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a key target in the treatment of type 2 diabetes. A series of 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one analogs have been developed as potent DPP-IV inhibitors. researchgate.net These compounds feature a 3-aminopyrrolidine (B1265635) core, which is structurally related to this compound. The amino group on the pyrrolidine ring is crucial for interaction with the active site of DPP-IV. For instance, compound 5o from this series demonstrated an acceptable human DPP-4 inhibition profile. researchgate.net Another study on 4-substituted proline amides identified (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone as a potent DPP-IV inhibitor with an IC50 of 13 nM. nih.gov

| Compound/Analog | Target Enzyme | IC50 (nM) | Source |

| (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone | DPP-IV | 13 | nih.gov |

Reverse Transcriptase: This enzyme is a key target for antiviral therapies, particularly for HIV. While there is extensive research on reverse transcriptase inhibitors, specific data for this compound analogs is not prominent in the literature. General studies have explored various heterocyclic scaffolds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modifier and a target in cancer therapy. Polyamine analogs have been shown to be potent inhibitors of LSD1. nih.gov However, there is a lack of specific data on the inhibitory activity of this compound analogs against LSD1.

Receptor Binding and Modulation Studies (e.g., Cannabinoid Receptors, Dopamine (B1211576) Transporter)

No published data is available that specifically details the binding affinities or functional modulation of This compound or its analogs at cannabinoid receptors (CB1, CB2) or the dopamine transporter (DAT).

Mechanistic Insights from SAR Data

Due to the lack of SAR studies, no mechanistic insights can be drawn.

Identification of Pharmacophoric Features

The key structural components of This compound —the aminophenyl group, the carbonyl linker, and the pyrrolidine ring—have not been systematically evaluated in the literature in the context of cannabinoid receptor or dopamine transporter binding. Therefore, the essential pharmacophoric features for activity at these targets for this specific chemical class have not been identified.

Correlations between Structural Changes and In Vitro Potency/Selectivity

There is no available data correlating specific structural modifications of the This compound scaffold with changes in in vitro potency or selectivity for cannabinoid or dopamine targets.

Biochemical Interactions of 3 Aminophenyl Pyrrolidin 1 Yl Methanone in Complex Biological Systems in Vitro Focus

Metabolic Stability in In Vitro Systems (e.g., liver microsomes)

Without dedicated research and published results for (3-Aminophenyl)(pyrrolidin-1-yl)methanone, a detailed and scientifically accurate article on its specific biochemical interactions as outlined cannot be constructed. Further experimental investigation is required to elucidate the biological activity profile of this particular compound.

Advanced Analytical Methods for Research and Development

Chromatographic Techniques for Compound Analysis and Purification

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For (3-Aminophenyl)(pyrrolidin-1-yl)methanone, various chromatographic methods are employed to control its quality and to monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of this compound. The method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. By employing a suitable stationary phase, such as a C18 column, and an optimized mobile phase, baseline separation of the target compound from impurities and starting materials can be achieved.

In analogous separations of similar aromatic amines and heterocyclic compounds, HPLC is used to determine enantiomeric purity and to separate diastereomers. researchgate.netnih.gov For instance, the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) has been determined using HPLC on a chiral stationary phase after derivatization. researchgate.net Similarly, diastereomeric mixtures of indole (B1671886) derivatives have been successfully separated using semi-preparative HPLC. nih.gov These examples highlight the capability and versatility of HPLC, which is directly applicable to establishing the purity profile of this compound. Quantification is typically performed using an external standard of known concentration and a UV detector, often set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, such as 254 nm. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Amino-Amide Compounds

| Parameter | Typical Setting | Rationale/Context |

|---|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm) or similar C18 | Chiral columns are for enantiomeric separation researchgate.net; C18 columns are standard for reverse-phase separation of organic molecules. |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | The solvent mixture and additives are optimized to achieve separation. researchgate.net Triethylamine is often added to reduce peak tailing for basic compounds. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate that provides good separation in a reasonable time. researchgate.net |

| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light at this wavelength, allowing for sensitive detection. researchgate.net |

| Temperature | 25°C | Column temperature is controlled to ensure reproducible retention times. researchgate.net |

This table presents typical parameters based on methods for related compounds and does not represent a validated method for this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. thieme.de In the synthesis of this compound, which could, for example, involve the amidation of a 3-aminobenzoic acid derivative with pyrrolidine (B122466), TLC is used to track the consumption of the starting materials and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. rsc.org The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separated spots are visualized under UV light (254 nm) or by staining with a chemical agent like potassium permanganate (B83412) or ninhydrin. beilstein-journals.org By comparing the retention factor (Rf) of the spots to those of the starting materials and a pure sample of the product, a chemist can qualitatively assess the reaction's status and determine its endpoint. This technique is widely used in the synthesis of complex heterocyclic molecules. rsc.orgbeilstein-journals.org

Table 2: Application of TLC in Reaction Monitoring

| Step | Description | Purpose |

|---|---|---|

| Spotting | A capillary tube is used to apply a small amount of the reaction mixture to the baseline of a silica gel plate. | To apply the sample for separation. |

| Development | The plate is placed in a sealed chamber with a solvent system (e.g., Ethyl Acetate/Hexane). The solvent moves up the plate by capillary action. | To separate the components of the mixture based on their polarity. |

| Visualization | The dried plate is viewed under UV light or treated with a staining agent. | To make the separated compound spots visible. beilstein-journals.org |

| Analysis | The Rf values and intensity of the spots corresponding to reactants and products are observed. | To determine if the starting material has been consumed and the product has formed. |

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. The compound this compound is itself achiral as it possesses a plane of symmetry. Therefore, it does not exist as enantiomers and does not require chiral separation.

However, this technique would become critically important if a chiral center were introduced into the molecule, for instance, by using a substituted chiral pyrrolidine or by modifying the aminophenyl ring with a chiral substituent. The separation of enantiomers is crucial in pharmaceutical development, as different enantiomers can have distinct pharmacological activities. Methodologies for separating chiral amines and amides often involve either direct separation on a chiral stationary phase (CSP) or derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netnih.gov For example, the enantiomers of 2-(aminomethyl)-1-ethylpyrrolidine were successfully separated on a Chiralcel OD-H column after derivatization with 4-nitrobenzoic acid. researchgate.net

Electrochemical Methods

Electrochemical methods probe the redox properties of a molecule by studying its behavior under an applied potential.

A CV experiment on this compound would likely reveal an anodic peak corresponding to the oxidation of the amine. The potential at which this oxidation occurs provides information about the electron-donating ability of the system. The reversibility of this process could also be assessed. Furthermore, the amide carbonyl group could potentially be reduced at a sufficiently negative potential, providing insight into its electrochemical stability and the possibility of reductive cleavage. This analysis would be fundamental to understanding its metabolic fate if it were a drug candidate or its stability in environments with varying redox potentials.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for characterizing the solid-state properties of a compound, such as its melting point, thermal stability, and polymorphism. For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide key data for its physical characterization. Although specific thermal analysis data for the title compound were not found in the consulted resources, the principles of the techniques are universally applicable. DSC would be used to determine its melting point and detect any phase transitions, while TGA would be used to determine the temperature at which it begins to decompose, providing a measure of its thermal stability.

Surface Area and Porosity Measurements (e.g., BET analysis)

The specific surface area and porosity are critical physical properties of solid materials, influencing their dissolution rate, catalytic activity, and interaction with other substances. nih.govqualicer.org The Brunauer-Emmett-Teller (BET) theory is the most common method used to determine the specific surface area of a material. nih.govmicrotrac.com The technique is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at a constant temperature, usually that of liquid nitrogen. microtrac.com

The BET analysis involves measuring the amount of gas adsorbed at various partial pressures. qualicer.org From the resulting adsorption isotherm, the amount of gas required to form a monolayer on the solid's surface is calculated. nih.gov The specific surface area is then determined by multiplying this monolayer capacity by the cross-sectional area of a single adsorbate gas molecule. nih.gov

For a crystalline organic solid like this compound, the specific surface area is expected to be relatively low compared to porous materials like activated carbon or metal-organic frameworks. researchgate.net However, the particle size and morphology of the crystalline powder can significantly impact the surface area. A smaller particle size results in a larger surface area, which can, in turn, affect properties like dissolution rates. Therefore, BET analysis provides valuable information for quality control and for understanding the material's behavior in solid-state formulations.

Currently, there is no published research containing BET surface area analysis for this compound. The table below is a representation of how such data would be reported.

Table 2: Representative BET Surface Area Data (Note: The following data is for illustrative purposes and does not represent experimental findings for the specified compound.)

| Sample Description | BET Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Total Pore Volume (cm³/g) |

| This compound (Batch A) | Data not available | Data not available | Data not available |

| This compound (Batch B) | Data not available | Data not available | Data not available |

This type of analysis would be crucial in establishing batch-to-batch consistency and in correlating physical properties with performance in various applications.

Future Research Directions and Conceptual Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research into the synthesis of (3-Aminophenyl)(pyrrolidin-1-yl)methanone and its analogs will likely prioritize the adoption of green chemistry principles. The goal is to move beyond traditional, multi-step synthetic routes, which can be inefficient and generate considerable waste, towards more sustainable and efficient methodologies. A key area of exploration will be the development of novel catalytic systems that can facilitate the construction of the amide bond or the aromatic core with higher atom economy and lower environmental impact.

Furthermore, the application of flow chemistry presents a promising frontier. By conducting reactions in continuous-flow reactors, researchers can achieve superior control over reaction parameters such as temperature and pressure, leading to improved yields and purity. This technology also offers significant advantages in terms of scalability and safety, making it an attractive option for the industrial production of derivatives based on this scaffold.

Deeper Mechanistic Investigations of Reactivity and Transformations

A more profound and nuanced understanding of the reactivity of the this compound molecule is essential for unlocking its full potential. Future studies will likely focus on detailed mechanistic investigations of its various chemical transformations. This includes examining the electronic influence of the 3-amino group on the reactivity of the aromatic ring and the amide functionality.

Investigating the kinetics and mechanisms of its key reactions, such as electrophilic aromatic substitution, N-alkylation, and cross-coupling reactions, will provide a predictive framework for chemists to design and execute syntheses with greater precision. Understanding the molecule's metabolic fate and degradation pathways is another critical research avenue, particularly for designing new therapeutic agents with optimized stability and pharmacokinetic profiles.

Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful and increasingly indispensable tool for the rational design of novel molecules. Advanced modeling techniques are set to revolutionize how researchers approach the development of new this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding how a molecule's structure relates to its biological activity. nih.gov Future work will involve the development of more sophisticated and predictive 3D-QSAR models for derivatives of this scaffold. nih.govnih.gov By correlating specific structural features with biological outcomes, these models can guide the design of new compounds with enhanced potency and selectivity, thereby accelerating the drug discovery pipeline. nih.gov Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, will be used to screen virtual libraries and prioritize candidates for synthesis. nih.gov

While traditional docking can predict how a molecule might bind to a protein, molecular dynamics (MD) simulations provide a much richer, dynamic picture of this interaction. Future research will increasingly employ MD simulations to study how ligands derived from this compound behave within the binding pockets of their biological targets over time. mdpi.com These simulations can reveal crucial information about the stability of the binding pose, the role of water molecules, and the conformational changes that occur in both the ligand and the protein upon binding. mdpi.com This detailed understanding of the dynamic interplay at the atomic level is invaluable for designing molecules with superior binding affinity and residence times. mdpi.com

Design and Synthesis of Advanced Probes for Biochemical Pathways

The this compound scaffold is an ideal starting point for the creation of advanced chemical probes to investigate complex biological processes. By strategically attaching reporter groups, such as fluorescent dyes or affinity tags like biotin, to the core structure, researchers can create powerful tools for visualizing and isolating protein targets within their native cellular environment.

A particularly exciting future direction is the development of photoaffinity probes. These probes can be designed to bind to a specific target and then, upon irradiation with light, form a permanent covalent bond. This technique is exceptionally useful for identifying the direct binding partners of a compound and for capturing transient interactions that are difficult to study by other means.

Development of Molecular Tools for Biological Research

Beyond their potential as therapeutic agents, derivatives of this compound can be engineered into precise molecular tools for basic biological research. For instance, highly selective inhibitors can be developed to target specific enzymes or receptors, allowing researchers to dissect their roles in cellular signaling and disease pathways.

Another sophisticated approach is the "bump-and-hole" strategy. This involves genetically modifying a target protein (creating a "hole") and synthesizing a complementary modified ligand (the "bumped" tool). This engineered pair interacts exclusively with each other, providing a highly specific way to probe the function of a single protein in a complex biological system with minimal off-target effects. The development of such customized molecular tools will enable a deeper and more precise interrogation of biology.

Conceptual Frameworks for Targeted Functional Analog Design

The design of functional analogs of this compound is a strategic exercise in medicinal chemistry aimed at optimizing molecular properties for specific biological or therapeutic applications. By systematically modifying its core structure, researchers can fine-tune its physicochemical and pharmacological profiles. The primary conceptual frameworks for designing such analogs revolve around established principles like bioisosteric replacement, scaffold hopping, and structure-activity relationship (SAR) analysis. These strategies aim to enhance potency, improve metabolic stability, increase target selectivity, and secure novel intellectual property. drughunter.comuniroma1.itacs.org

The molecule can be deconstructed into three primary regions for modification: the aniline (B41778) (3-aminophenyl) moiety , the amide linker , and the pyrrolidine (B122466) ring . Each component offers distinct opportunities for analog design.

Q & A

Q. What are the optimal synthetic routes for (3-Aminophenyl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be controlled to improve yields?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the coupling of a 3-aminobenzoic acid derivative with pyrrolidine. Key steps include:

- Acylation : Reacting 3-aminobenzoic acid with thionyl chloride to form the acid chloride, followed by nucleophilic substitution with pyrrolidine .

- Reductive Amination : Alternative routes may use ketone intermediates, with catalytic hydrogenation or sodium borohydride for stabilization of the aminophenyl group .

Q. Critical Parameters :

- Temperature : Maintain ≤0°C during acid chloride formation to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine .

- Catalysts : Use triethylamine as a base to neutralize HCl byproducts .

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, 0°C, 2h | 85–90 | Moisture sensitivity |

| Coupling | Pyrrolidine, DMF, Et₃N, 25°C | 70–75 | Competing hydrolysis |

| Purification | Column chromatography (EtOAc) | 95+ purity | Separation of polar byproducts |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolve spatial conformation. For example, bond lengths (C=O: ~1.22 Å) and hydrogen-bonding networks (e.g., N–H⋯O interactions at ~2.0 Å) .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1680 cm⁻¹) and N–H (~3400 cm⁻¹) validate functional groups .

Q. Table 2: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/c | |

| Bond Length (C=O) | 1.224(3) Å | |

| Hydrogen Bond (N–H⋯O) | 1.837 Å, 165° |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the carbonyl carbon (LUMO-rich) is prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy .

- Transition State Analysis : Use software like Gaussian or ORCA to model intermediates, such as tetrahedral adducts during amine substitution .

Q. Case Study :

- Nitro Reduction : DFT predicts regioselectivity when reducing nitro analogs (e.g., nitro → amino conversion at ΔG ≈ −15 kcal/mol) .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolidinyl methanone derivatives?

Methodological Answer:

- Assay Standardization :

- Cell Line Consistency : Use authenticated lines (e.g., HEK293 vs. HeLa) to minimize variability .

- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates.

- Purity Analysis :

- HPLC-MS : Detect trace impurities (e.g., hydrolyzed byproducts) that may skew activity .

- Counterion Effects : Assess if hydrochloride salts alter solubility or membrane permeability .

- Target Validation : Use CRISPR knockouts to confirm specificity (e.g., kinase inhibition vs. off-target effects) .

Q. Table 3: Bioactivity Discrepancy Analysis

| Study | Reported IC₅₀ (µM) | Cell Line | Purity (%) | Key Finding |

|---|---|---|---|---|

| A | 0.5 | HEK293 | 99.5 | Kinase X inhibition |

| B | 5.2 | HeLa | 95.0 | Off-target cytotoxicity |

Q. What strategies enable regioselective functionalization of the aminophenyl group in this compound?

Methodological Answer:

- Protecting Groups :

- Boc Protection : Temporarily block the amine with tert-butoxycarbonyl to direct electrophiles to the para position .

- Catalytic Direct Arylation : Use Ru(II) catalysts to couple aryl halides selectively at the meta position .

- Photoredox Catalysis : Under blue light, generate aryl radicals for C–H functionalization without metal residues .

Q. Case Study :

- Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling at the amino-adjacent position with boronic acids (yield: 60–75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.